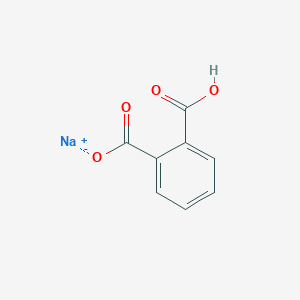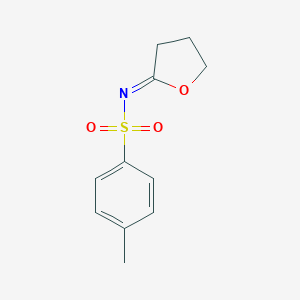
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFTS and is known for its ability to inhibit the activity of certain enzymes in biological systems. In
Wissenschaftliche Forschungsanwendungen
DFTS has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.
Wirkmechanismus
The mechanism of action of DFTS involves the formation of a covalent bond between the sulfonamide group of DFTS and the zinc ion at the active site of carbonic anhydrase. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
Biochemische Und Physiologische Effekte
The inhibition of carbonic anhydrase by DFTS has been shown to have various biochemical and physiological effects. For example, DFTS has been shown to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this condition. Additionally, DFTS has been shown to inhibit bone resorption in vitro, suggesting its potential as a treatment for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFTS in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using DFTS is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on DFTS. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DFTS. Additionally, the potential therapeutic applications of DFTS in the treatment of glaucoma, epilepsy, and osteoporosis warrant further investigation. Finally, the use of DFTS as a tool for studying the role of carbonic anhydrase in various physiological processes could lead to a better understanding of the function of this enzyme in health and disease.
Synthesemethoden
The synthesis of DFTS involves the reaction of toluene-4-sulfonyl chloride with dihydrofuran in the presence of a base such as triethylamine. This reaction results in the formation of N-dihydrofuran-2-ylidene-toluene-4-sulfonamide as a white solid with a melting point of approximately 160-162°C.
Eigenschaften
CAS-Nummer |
139059-40-8 |
|---|---|
Produktname |
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide |
Molekularformel |
C11H13NO3S |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11- |
InChI-Schlüssel |
IKPKKRMXQBKPLD-QXMHVHEDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Synonyme |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



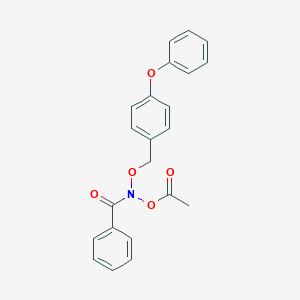
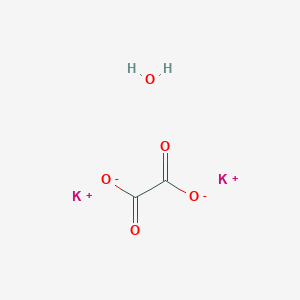
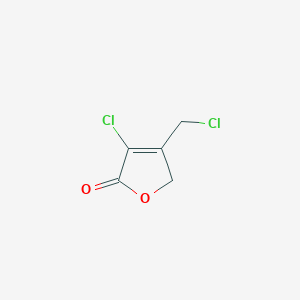
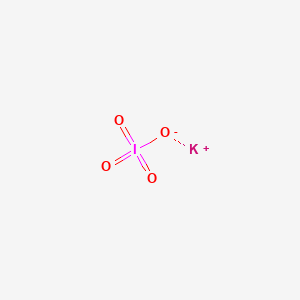
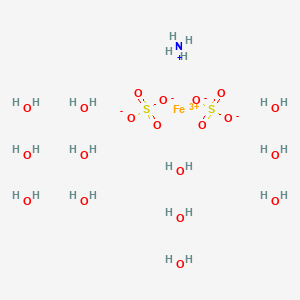



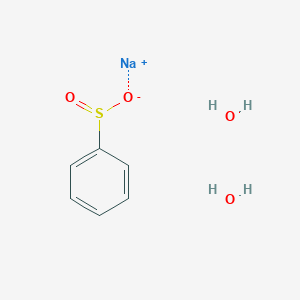
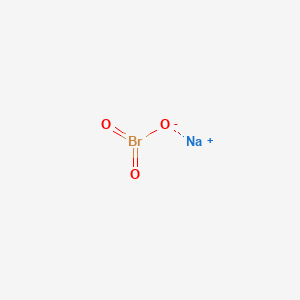
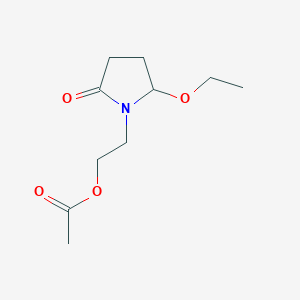
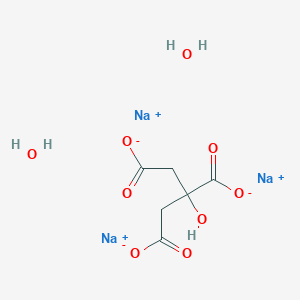
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
